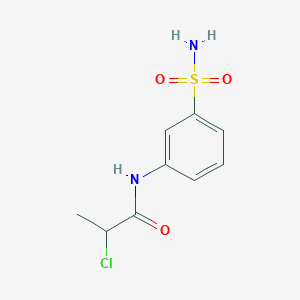

2-chloro-N-(3-sulfamoylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-3-2-4-8(5-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZNPPVFQVIWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for 2-chloro-N-(3-sulfamoylphenyl)propanamide and its Structural Analogs

The synthesis of this compound and related structures is primarily achieved through well-established acylation reactions. These methods form the cornerstone of its laboratory and potential industrial-scale production.

The principal and most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-aminobenzenesulfonamide (B1265440) and 2-chloropropanoyl chloride. In this reaction, the amino group of the substituted aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.

The general transformation for this class of compounds can be summarized as follows:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 3-aminobenzenesulfonamide | 2-chloropropanoyl chloride | This compound | Hydrogen Chloride |

This synthetic approach is versatile and has been applied to a wide range of substituted anilines and α-halo acyl chlorides to generate a library of structural analogs.

The efficiency and yield of the acylation reaction are highly dependent on the chosen conditions. Several factors, including solvent, temperature, and the method of HCl neutralization, are critical for optimizing the synthesis.

Solvent and Temperature: The reaction is often conducted in aprotic solvents like tetrahydrofuran (B95107) (THF) or in a biphasic system, such as toluene (B28343) and water. Low temperatures, typically ranging from 273 K (0 °C) to 258 K (-15 °C), are employed to control the exothermic nature of the reaction and minimize the formation of side products.

HCl Neutralization: The generated hydrogen chloride must be neutralized to prevent the protonation of the aniline's amino group, which would render it non-nucleophilic. This can be achieved in several ways:

Aqueous Base: Using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) in a biphasic system is a common industrial practice.

Tertiary Amine Base: Anhydrous conditions can be maintained by using a tertiary amine, such as triethylamine (B128534) or pyridine, which acts as an acid scavenger.

Excess Amine: Using an excess of the aniline starting material (1.5 to 2 equivalents) can also serve to neutralize the HCl, though this is less atom-economical.

Purification: Post-reaction workup typically involves separating the organic phase, followed by washing with dilute acid and base to remove unreacted starting materials and byproducts. The final product is often purified through recrystallization from a suitable solvent, such as ethanol (B145695) or an ethyl acetate/hexane mixture, to yield a solid of high purity.

The following table summarizes common optimization parameters for analogous reactions:

Table 1: Optimization of Acylation Reaction Conditions| Parameter | Condition 1 | Condition 2 | Rationale/Outcome |

|---|---|---|---|

| Solvent System | Tetrahydrofuran (THF) | Toluene / Aqueous NaOH | Anhydrous vs. Biphasic; choice depends on scale and workup preference. |

| Base | Triethylamine | Sodium Hydroxide | Organic base for anhydrous conditions; inorganic base for cost-effective, large-scale synthesis. |

| Temperature | 273 K (0 °C) | 258 K (-15 °C) | Lower temperatures improve selectivity and control exothermicity. |

| Purification | Liquid-liquid extraction & washing | Recrystallization | Standard workup followed by final purification to achieve high-purity solid product. |

Modern synthetic chemistry has seen a shift towards safer and more efficient manufacturing processes, with continuous flow chemistry emerging as a powerful tool. The synthesis of amides, including this compound, is well-suited for flow systems.

A continuous flow setup for this synthesis would typically involve pumping streams of the reactants (3-aminobenzenesulfonamide and 2-chloropropanoyl chloride), along with a base in a suitable solvent, through a temperature-controlled microreactor or packed-bed reactor. The short diffusion distances and superior heat transfer in these reactors allow for precise control over reaction parameters, leading to higher yields, improved safety by minimizing the accumulation of hazardous reagents, and shorter reaction times. This method offers a significant advantage for scaling up production compared to traditional batch processing. rsc.orgrsc.orgacs.org

Investigation of Chemical Reactivity and Transformation Pathways

The chemical character of this compound is defined by the reactivity of its three primary functional groups: the α-chloro amide, the secondary amide, and the aromatic sulfonamide.

The chlorine atom at the α-position to the amide carbonyl is activated towards nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile derivatization of the molecule.

The general reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride ion and an inversion of stereochemistry if the α-carbon is chiral. sydney.edu.aulibretexts.org The reactivity of similar α-chloroacetamides with various nucleophiles has been well-documented. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting α-Substituent | Product Class |

|---|---|---|---|

| Oxygen | Hydroxide (OH⁻), Alkoxides (RO⁻) | -OH, -OR | α-hydroxy amides, α-alkoxy amides |

| Sulfur | Thiols (RSH), Thiolates (RS⁻) | -SR | α-thio amides |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂, R₂NH) | -NH₂, -NHR, -NR₂ | α-amino amides |

| Carbon | Cyanide (CN⁻), Enolates | -CN, -CH(CO)R | α-cyano amides, α-acylated amides |

This synthetic handle is crucial for creating analogs with modified properties by introducing diverse functional groups at the α-position.

Amide Moiety:

Hydrolysis: The amide bond is generally stable but can be hydrolyzed to yield 3-aminobenzenesulfonamide and 2-chloropropanoic acid under forceful acidic or basic conditions with heating. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the amide carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.orglibretexts.org Subsequent collapse of this intermediate leads to the cleavage of the C-N bond. arkat-usa.orglibretexts.org Due to the stability of the amide bond, these conditions are typically harsh. arkat-usa.orglibretexts.org

Reduction: The amide group is resistant to reduction but can be converted to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com The reaction proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding N-(3-sulfamoylphenyl)-2-chloropropan-1-amine. orgoreview.commasterorganicchemistry.com Milder reducing agents such as sodium borohydride (B1222165) are ineffective for this transformation. orgoreview.commasterorganicchemistry.com

Sulfonamide Moiety:

Hydrolysis: Aromatic sulfonamides are notably stable and resistant to hydrolysis under neutral and basic conditions. researchgate.netnih.gov Cleavage of the sulfur-nitrogen (S-N) bond can occur under strongly acidic conditions or through specific enzymatic pathways. researchgate.netnih.govacs.org For electron-deficient aryl sulfonamides, metabolic cleavage can be initiated by nucleophilic attack of glutathione (B108866) at the sulfur-aromatic carbon bond, which represents a specialized hydrolysis pathway. domainex.co.uk

Reduction: The reduction of the sulfonamide group is challenging. However, certain reagents, such as magnesium in methanol, can achieve reductive cleavage of both the N-S and C-S bonds in cyclic aromatic sulfonamides, effectively removing the sulfonyl group. acs.org The applicability of such methods to this compound would depend on the specific reaction conditions and substrate compatibility. acs.org

Examination of Other Functional Group Interconversions and Derivatization

The molecular architecture of this compound features several reactive sites that are amenable to a variety of functional group interconversions and derivatization reactions. These transformations are crucial for the synthesis of new analogues with potentially modulated physicochemical and biological properties. The primary sites for such modifications are the sulfonamide group, the secondary amide linkage, and the α-chloro position on the propanamide side chain.

The sulfonamide moiety (-SO₂NH₂) offers opportunities for N-alkylation and N-acylation. N-alkylation can be achieved using various methods, including reactions with alkyl halides under basic conditions or through more advanced catalytic systems. For instance, iron, manganese, and iridium complexes have been utilized to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents. These methods are often favored for their efficiency and the generation of benign byproducts like water. N-acylation of the sulfonamide can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base or a catalyst like a bismuth(III) salt. Another effective method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride to yield N-acylsulfonamides.

The α-chloro group on the propanamide side chain is a key site for nucleophilic substitution reactions. The presence of the adjacent amide carbonyl group activates the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the introduction of various functional groups. Common nucleophiles for this type of transformation include amines, thiols, and alkoxides, leading to the formation of α-amino amides, α-thio amides, and α-alkoxy amides, respectively. The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is well-documented, with the chlorine atom being readily replaced by nitrogen, oxygen, or sulfur nucleophiles.

Furthermore, recent advances in synthetic methodology have explored the concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthetic sequence. For sulfonamides, strategies have been developed to convert the sulfonamide group into a versatile synthetic handle. One such approach involves the conversion of a primary sulfonamide into a sulfinate salt, which can then participate in a variety of coupling reactions to form sulfones, sulfonic acids, or even biaryl compounds.

The amide bond itself, while generally stable, can also be a target for chemical modification, although this typically requires more forcing conditions.

Below is a data table summarizing potential derivatization reactions for this compound based on established chemical transformations for its constituent functional groups.

Interactive Data Table: Potential Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Expected Product |

| N-Alkylation | Sulfonamide | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-2-chloro-N-(3-sulfamoylphenyl)propanamide |

| N-Acylation | Sulfonamide | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-acyl-2-chloro-N-(3-sulfamoylphenyl)propanamide |

| Nucleophilic Substitution | α-chloro amide | Amine (e.g., Diethylamine), Base (e.g., Et₃N) | 2-(diethylamino)-N-(3-sulfamoylphenyl)propanamide |

| Nucleophilic Substitution | α-chloro amide | Thiol (e.g., Thiophenol), Base (e.g., NaH) | 2-(phenylthio)-N-(3-sulfamoylphenyl)propanamide |

| Nucleophilic Substitution | α-chloro amide | Alkoxide (e.g., Sodium methoxide) | 2-methoxy-N-(3-sulfamoylphenyl)propanamide |

Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

While specific experimental NMR data for 2-chloro-N-(3-sulfamoylphenyl)propanamide is not widely available in the reviewed literature, the expected spectral features can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 3-sulfamoylphenyl ring, the amide proton, the methine proton of the propanamide chain, and the methyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm). The amide (N-H) proton would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine (CH) proton, adjacent to the chlorine atom, would be expected to be a quartet, coupled to the methyl protons. The methyl (CH₃) protons would likely appear as a doublet, coupled to the methine proton.

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The carbonyl carbon of the amide group would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the range of approximately 120-145 ppm. The methine carbon attached to the chlorine would be found further downfield than a typical alkyl carbon due to the electronegativity of the chlorine atom. The methyl carbon would be the most upfield signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. A DEPT-90 experiment would only show signals for CH groups. These experiments would be crucial in confirming the assignments of the signals in the ¹³C NMR spectrum.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amide would likely appear as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would be a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. The sulfonamide group would show characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also provide information about the vibrational modes. Non-polar bonds, such as the aromatic C-C bonds, would give rise to strong Raman signals. The symmetric vibrations of the sulfonamide group are also typically strong in the Raman spectrum.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₁₁ClN₂O₃S), the predicted monoisotopic mass is approximately 262.0182 g/mol . uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. docbrown.info Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and McLafferty rearrangement. libretexts.org The fragmentation of the propanamide side chain and cleavage of the amide bond would be expected, leading to fragment ions corresponding to the 3-sulfamoylphenylamine moiety and the 2-chloropropanoyl moiety.

A predicted collision cross section (CCS) for the protonated molecule ([M+H]⁺) is 153.1 Ų. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.02516 | 153.1 |

| [M+Na]⁺ | 285.00710 | 160.6 |

| [M-H]⁻ | 261.01060 | 156.6 |

| [M+NH₄]⁺ | 280.05170 | 170.1 |

| [M+K]⁺ | 300.98104 | 156.4 |

This data is predicted and not from experimental measurements. uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3-sulfamoylphenyl group contains a benzene (B151609) ring, which is a chromophore. The presence of the amide and sulfonamide substituents on the aromatic ring would be expected to influence the absorption maxima (λₘₐₓ). It is anticipated that this compound would exhibit absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic system.

Single Crystal X-ray Diffraction Studies of this compound and Related Analogs

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure and crystal packing of a compound. While the crystal structure of this compound has not been reported, analysis of closely related analogs provides valuable insights into its likely solid-state conformation.

Studies on analogs such as 3-chloro-N-(4-sulfamoylphenyl)propanamide and 2-chloro-N-(p-tolyl)propanamide allow for an informed estimation of the crystallographic parameters for the title compound.

For the closely related isomer, 3-chloro-N-(4-sulfamoylphenyl)propanamide, the crystal structure has been determined to be in the monoclinic crystal system with the P2₁/c space group. nih.gov Another analog, 2-chloro-N-(p-tolyl)propanamide, crystallizes in the orthorhombic system with the Pbca space group. researchgate.net Given these findings, it is plausible that this compound would also crystallize in a centrosymmetric space group within a low-symmetry crystal system such as monoclinic or orthorhombic.

The unit cell parameters for these analogs provide a reference for the expected dimensions of the unit cell for this compound.

Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| 3-chloro-N-(4-sulfamoylphenyl)propanamide nih.gov | Monoclinic | P2₁/c | 7.7554(4) | 14.8191(8) | 9.7482(5) | 90 | 94.181(4) | 90 | 1117.36(10) | 4 |

| 2-chloro-N-(p-tolyl)propanamide researchgate.net | Orthorhombic | Pbca | 9.5119(3) | 9.6885(4) | 21.8439(8) | 90 | 90 | 90 | 2013.05(13) | 8 |

This table presents experimental data for analogs, as no data is currently available for this compound.

The dihedral angle between the benzene ring and the amide plane in 3-chloro-N-(4-sulfamoylphenyl)propanamide is 15.0(2)°. nih.gov A similar non-planar conformation would be expected for this compound. The crystal packing is likely to be stabilized by intermolecular hydrogen bonds involving the amide and sulfonamide groups, as observed in its analogs. nih.govresearchgate.net

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

A detailed characterization of the hydrogen bonding patterns, including donor-acceptor distances and the formation of specific motifs for this compound, has not been reported.

Examination of Crystal Packing and Supramolecular Assembly

There are no available crystallographic studies detailing the crystal packing, unit cell parameters, or the nature of the supramolecular assembly of this compound.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-N-(3-sulfamoylphenyl)propanamide, DFT calculations can predict a wide range of properties, from its most stable three-dimensional shape to the distribution of electrons and the location of reactive sites. These calculations are foundational for understanding the molecule's intrinsic chemical behavior.

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy, known as the global minimum on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

The molecule possesses several rotatable single bonds, particularly the C-N bond of the amide linkage, the C-S bond of the sulfamoyl group, and the C-C bond in the propanamide side chain. Rotation around these bonds gives rise to various conformers, each with a different spatial arrangement and energy. Conformational analysis systematically explores these rotational possibilities to identify stable, low-energy conformers and the transition states that separate them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how flexible it is, which can influence its ability to interact with biological targets. For instance, studies on a related compound, 3-chloro-N-(4-sulfamoylphenyl)propanamide, have utilized crystallographic data to define its solid-state conformation, revealing a dihedral angle of 15.0 (2)° between the benzene (B151609) ring and the amido plane. nih.gov Similar DFT calculations for this compound would yield its preferred conformations in a gaseous or solvated state.

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | Key interatomic distances (e.g., C=O, C-N, S=O, S-N). | Specific optimized values (e.g., ~1.23 Å for C=O). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O=C-N). | Specific optimized values (e.g., ~122° for O=C-N). |

| Dihedral Angles (°) | Torsion angles defining molecular conformation (e.g., C-C-N-C). | Values for the lowest energy conformer. |

| Relative Energy (kcal/mol) | Energy of stable conformers relative to the global minimum. | 0.0 for the global minimum; positive values for others. |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

For this compound, the spatial distribution of these orbitals would be calculated. The HOMO is expected to be localized primarily on the electron-rich sulfamoylphenyl ring, while the LUMO would likely be distributed over the electron-withdrawing propanamide moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comnih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE eV) | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity, kinetic stability, and polarizability. mdpi.com |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. indexcopernicus.com

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carbonyl and sulfamoyl groups, and to a lesser extent, the nitrogen atoms. indexcopernicus.comresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They would be located around the acidic hydrogen atoms of the amide (N-H) and sulfamoyl (N-H₂) groups. researchgate.net

Neutral Regions (Green): These areas, typically the carbon backbone and aromatic ring, have a near-zero potential.

The MEP map provides a qualitative prediction of where the molecule might interact with other molecules, such as water, ions, or the active site of a protein. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with classical Lewis structures. This method is used to quantitatively analyze intramolecular interactions and charge delocalization. ijcce.ac.ir

In this compound, NBO analysis would reveal:

Charge Distribution: It provides a more detailed picture of the partial atomic charges on each atom.

Hybridization: It describes the hybridization of atomic orbitals forming each bond.

While MEP provides a qualitative view of reactivity, DFT can be used to calculate a set of quantitative "reactivity descriptors." The Fukui function, f(r), is a local descriptor that indicates the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. It helps to pinpoint the most reactive atoms for different types of reactions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within the molecule for specific reaction types. mkjc.in |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

While DFT calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in water or bound to a protein). nih.gov

For this compound, MD simulations would be employed to:

Assess Conformational Flexibility: By simulating the molecule in a solvent like water, MD can explore the different conformations accessible at a given temperature. This provides insights into the molecule's flexibility and the relative populations of different conformers in solution, going beyond the gas-phase or solid-state picture from DFT and crystallography.

Study Ligand-Target Interactions: A primary application of MD is to investigate how a potential drug molecule (a ligand) interacts with its biological target, such as an enzyme or receptor. tandfonline.comnih.gov After docking this compound into the active site of a target protein, an MD simulation can be run to assess the stability of the resulting complex. peerj.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To check the stability of the protein and ligand over time.

Hydrogen Bond Analysis: To identify persistent hydrogen bonds that are critical for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction between the ligand and the protein.

These simulations are crucial in structure-based drug design, helping to rationalize the binding mode of a ligand and providing a dynamic understanding of the molecular recognition process. nih.govpeerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

In the context of compounds structurally related to this compound, QSAR models have been developed to predict their inhibitory activity against various biological targets. For instance, a QSAR model constructed for a series of N-benzylacetamide and 3-(phenylamino)propanamide derivatives as potential anticonvulsant agents demonstrated a statistically significant correlation between the physicochemical properties of the molecules and their biological response. Such models often utilize descriptors related to lipophilicity, electronic effects, and steric properties to quantify the chemical structure.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of SARS coronavirus 3C-like protease inhibitors, which share some structural motifs with this compound, a QSAR model yielded a high correlation coefficient (R²) of 0.907 and a cross-validated correlation coefficient (Q²) of 0.866, indicating a robust and predictive model nih.gov. The predictive ability of this model was further confirmed with a test set of molecules, yielding a predicted correlation coefficient (R²pred) of 0.517 nih.gov. The descriptors included in such models are carefully selected to be orthogonal to one another, as indicated by low variance inflation factor (VIF) values, ensuring the model's statistical significance nih.gov.

The application of QSAR modeling to this compound and its analogs can provide valuable insights into the key structural features required for a desired biological activity, guiding the design of more potent and selective molecules.

Table 1: Representative QSAR Model Performance Metrics

| Parameter | Value | Description |

|---|---|---|

| R² | 0.907 | Coefficient of determination for the training set. |

| Q² | 0.866 | Cross-validated coefficient of determination. |

Computational Analysis of Noncovalent Interactions (NCI) and Topological Properties

The biological activity and solid-state properties of a molecule are significantly influenced by the intricate network of noncovalent interactions (NCIs) it forms, both intramolecularly and with its environment. Computational methods provide a powerful lens to investigate these interactions and to analyze the topological properties of the electron density.

For compounds structurally similar to this compound, such as its isomer 3-chloro-N-(4-sulfamoylphenyl)propanamide, crystallographic studies complemented by computational analysis have revealed a rich landscape of noncovalent interactions. These include intramolecular C—H⋯O hydrogen bonds that lead to the formation of stable ring motifs nih.gov. In the crystal lattice, intermolecular N—H⋯O hydrogen bonds are crucial in assembling the molecules into higher-order structures, such as double layers nih.gov. Furthermore, weaker interactions like π–π stacking, with centroid–centroid distances around 3.7447 Å, can play a significant role in stabilizing the crystal packing nih.gov.

Similarly, for 2-chloro-N-(p-tolyl)propanamide, another structural analog, the crystal structure is characterized by chains formed via N—H⋯O hydrogen bonds between acetamide (B32628) groups. These chains are further organized into parallel stacks through weak C—Cl⋯O=C halogen bonds and C—H⋯π interactions nih.govnih.govresearchgate.net.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology, identifying and characterizing the bond critical points associated with these noncovalent interactions. This analysis provides quantitative information about the strength and nature of these bonds.

Table 2: Summary of Noncovalent Interactions in Structurally Related Compounds

| Interaction Type | Description |

|---|---|

| Intramolecular C—H⋯O | Formation of S(6) ring motifs nih.gov. |

| Intermolecular N—H⋯O | Connects molecules into double-layer structures nih.gov. |

| π–π stacking | Contributes to the stabilization of crystal packing nih.gov. |

| C—Cl⋯O=C halogen bonding | Weak interaction observed in stacked structures nih.govnih.govresearchgate.net. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Nature on Biological Activity Profiles

The specific arrangement and electronic properties of substituents on both the phenyl ring and the propanamide side chain of 2-chloro-N-(3-sulfamoylphenyl)propanamide are critical determinants of its biological profile.

The position of the chloro group on the propanamide moiety significantly influences the molecule's conformation and reactivity. In related structures, the presence of a substituent at the α-carbon (the 2-position) can be a key pharmacophore. For instance, in a series of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the α-methyl group in the propanamide region was found to be crucial, potentially making a stereospecific interaction within a hydrophobic pocket of the target receptor. nih.govresearchgate.net Replacing this α-methyl with a hydrogen (to form an acetamide) or creating α,α′-disubstituted analogues led to a dramatic loss in receptor activity. nih.govresearchgate.net

While direct comparative studies between 2-chloro and 3-chloro isomers of N-(3-sulfamoylphenyl)propanamide are not extensively detailed in the available literature, data from analogous compounds underscores the importance of the substituent's location on the aliphatic chain. The 2-position is a chiral center, introducing stereochemical considerations that directly affect biological activity, whereas a chloro group at the 3-position would not confer chirality at that carbon. The crystal structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide has been reported, providing foundational structural data for that isomer. nih.gov

The placement of the sulfamoyl (-SO₂NH₂) group on the phenyl ring is a pivotal factor in determining the compound's biological activity and target selectivity. The sulfonamide group is a key feature in a wide array of pharmacologically active agents, including antibacterial, anticancer, and diuretic drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to anchor the molecule within the active site of target enzymes.

A study focused on designing N-(3-sulfamoylphenyl)amides as inhibitors for Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS) highlights the utility of the 3-sulfamoylphenyl scaffold. nih.gov This indicates that the meta-position of the sulfamoyl group is effective for interacting with specific biological targets. Conversely, the 4-sulfamoylphenyl (para) arrangement is also common in many clinically used sulfonamide drugs, where it often mimics para-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis. impactfactor.org The choice between the 3- and 4-position can dramatically alter the vector and distance of hydrogen bonding interactions, leading to differential target affinity and selectivity. For example, in a series of 2-phenoxybenzamides, shifting a substituent from the meta-position to the para-position on a phenyl ring resulted in a significant change in antiplasmodial activity and selectivity. mdpi.com

Introducing additional substituents to the sulfamoylphenyl ring can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity.

Halogens (F, Cl, Br): Halogen atoms like chloro and bromo are often used to increase potency. In a series of TRPV1 antagonists, 4-chloro and 4-bromo analogues showed similar, potent activity. nih.gov In another study on sulfamoyl benzamides, an N-(4-bromophenyl) derivative was found to be a potent inhibitor of human nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1). nih.govsemanticscholar.org

Electron-donating groups (e.g., methoxy): The effect of electron-donating groups can be target-dependent. A 4-methoxy analogue of a TRPV1 antagonist exhibited a dramatic reduction in receptor potency. nih.gov However, in a different series of sulfamoyl benzamides, N-(4-methoxyphenyl) derivatives were found to be potent inhibitors of h-NTPDase2. nih.govsemanticscholar.org

Alkyl groups (e.g., methyl): The size and position of alkyl groups can influence binding. In SAR studies of benzamidothiazoles, a 2,5-dimethylphenyl substituent was part of the most potent compound identified for prolonging NF-κB activation. nih.gov

Electron-withdrawing groups (e.g., nitro): The electron-withdrawing nature of a nitro group can enhance activity in certain contexts, often by participating in specific electronic interactions with the target protein. researchgate.net

The following table summarizes the effects of various phenyl ring substituents on the activity of related sulfonamide and benzamide (B126) compounds.

| Substituent Type | Position | Example Compound Class | Observed Effect on Activity | Source(s) |

| Halogen | 4- (para) | TRPV1 Antagonists | Potent activity, similar to other halogens | nih.gov |

| Halogen | 4- (para) | Sulfamoyl Benzamides | Potent inhibition of h-NTPDase1 | nih.govsemanticscholar.org |

| Electron-Donating | 4- (para) | TRPV1 Antagonists | Dramatic reduction in potency | nih.gov |

| Electron-Donating | 4- (para) | Sulfamoyl Benzamides | Potent inhibition of h-NTPDase2 | nih.govsemanticscholar.org |

| Alkyl | 2,5- | Benzamidothiazoles | Part of the most potent compound | nih.gov |

Stereochemical Influence on Biological Activity and Binding Affinity

The presence of a chiral center at the C-2 position of the propanamide chain in this compound means it can exist as two enantiomers, (S) and (R). Stereochemistry is often a critical factor in biological activity, as enzymes and receptors are themselves chiral and frequently exhibit stereoselective binding. mdpi.com

Studies on related chiral compounds have demonstrated that one enantiomer is often significantly more active than the other. For example, in a series of beflubutamid (B1667910) analogues, which possess a chiral propanamide structure, the (S)-enantiomers exhibited higher herbicidal activities than their corresponding racemates. nih.gov Molecular docking studies suggested that the more active (S)-enantiomers had stronger binding affinities with the target enzyme, phytoene (B131915) desaturase. nih.gov Similarly, research on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism or target binding was responsible for the enhanced biological effect. mdpi.com This highlights that both target interaction and cellular uptake can be stereospecific processes.

Rational Design Strategies for Optimizing Biological Potency and Selectivity

Rational drug design leverages SAR data to create more potent and selective molecules. For compounds related to this compound, several strategies have been employed.

One key approach is scaffold hopping and substituent modification . Starting from a known hit compound, medicinal chemists synthesize a series of analogues with systematic changes. For instance, in the development of TbLeuRS inhibitors, researchers started from a thiourea (B124793) hit compound and designed a series of N-(3-sulfamoylphenyl)amides, ultimately yielding compounds that were ~700-fold more potent. nih.gov

Another strategy involves bioisosteric replacement , where functional groups are replaced with other groups that have similar physical or chemical properties, to improve potency or pharmacokinetic properties. For example, modifying the substituents on the phenyl ring with different halogens or small alkyl groups can probe the steric and electronic requirements of the binding pocket. nih.gov

Structure-based design , which uses computational tools like molecular docking, is also crucial. By modeling how a ligand binds to its target protein, researchers can predict which modifications are likely to improve affinity. nih.govnih.gov This was used to understand why (S)-enantiomers of beflubutamid analogues were more active, showing they formed stronger interactions with the target enzyme. nih.gov

Comparative Analysis with Related Propanamide and Acetamide (B32628) Derivatives

The choice of the linker between the chloro-substituted carbon and the amide carbonyl—in this case, the methyl group that makes it a propanamide rather than an acetamide—is a critical design element.

Studies on TRPV1 antagonists directly compared propanamide derivatives with their corresponding acetamide counterparts (i.e., removing the α-methyl group). The results showed a dramatic loss in receptor activity for the acetamide derivatives, indicating that the α-methyl group of the propanamide moiety might be a crucial pharmacophore for receptor interaction. nih.govresearchgate.net

The following table provides a comparative overview of propanamide and acetamide derivatives from different studies.

| Derivative Type | Compound Class | Biological Target/Activity | Key Finding | Source(s) |

| Propanamide | TRPV1 Antagonists | TRPV1 Receptor | α-methyl group is a key pharmacophore; significantly more potent than acetamide analogues. | nih.govresearchgate.net |

| Acetamide | TRPV1 Antagonists | TRPV1 Receptor | Dramatic loss of activity compared to propanamide counterparts. | nih.govresearchgate.net |

| Acetamide | Isoxazolyloxy Derivatives | Herbicidal Activity | Potent herbicidal activity against various weeds. | researchgate.net |

| Acetamide | N-substituted Derivatives | Antioxidant/Anti-inflammatory | Showed interesting antioxidant and inhibitory effects on NO production. | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Mechanistic Characterization

The primary focus of biological investigations into 2-chloro-N-(3-sulfamoylphenyl)propanamide has been its ability to inhibit specific enzymes, with a significant emphasis on carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition Studies

While direct experimental data for this compound is not extensively available in the reviewed literature, studies on a series of structurally similar N-(3-sulfamoylphenyl)propanamide and benzamide (B126) derivatives provide significant insights into its potential inhibitory activities against human carbonic anhydrase (hCA) isozymes. nih.gov The sulfonamide group is a well-established zinc-binding moiety, crucial for the inhibition of this metalloenzyme family. nih.gov

Research on N-(3-sulfamoylphenyl)propanamide derivatives has demonstrated significant inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.gov These isoforms are abundant in erythrocytes and have been identified as therapeutic targets for various conditions. The inhibition profiles of these related compounds suggest that this compound would also exhibit inhibitory effects on hCA I and hCA II. The presence of the chloro- substituent on the propanamide side chain is expected to influence the binding affinity and selectivity. For instance, studies on other sulfonamides have shown that halogen substituents can significantly impact inhibitory potency. nih.gov

The inhibitory activities of a series of N-(3-sulfamoylphenyl)propanamide derivatives against hCA I and hCA II are presented below. It is important to note that the following data does not include the specific 2-chloro derivative but represents the parent compound and other closely related analogs.

| Compound | hCA I Kᵢ (μM) | hCA II Kᵢ (μM) |

|---|---|---|

| N-(3-sulfamoylphenyl)propanamide | 0.85 ± 0.12 | 0.98 ± 0.15 |

| P1 | 0.54 ± 0.08 | 0.72 ± 0.11 |

| P2 | 0.62 ± 0.09 | 0.81 ± 0.12 |

| P3 | 0.48 ± 0.07 | 0.65 ± 0.10 |

| P4 | 0.22 ± 0.01 | 0.33 ± 0.05 |

| Acetazolamide (Standard) | 0.25 | 0.012 |

Data is sourced from a study on N-(3-sulfamoylphenyl)propanamide/benzamide derivatives and is intended to be representative of the compound class. nih.gov

In vitro kinetic studies are crucial for quantifying the inhibitory potency of a compound. For N-(3-sulfamoylphenyl)propanamide derivatives, IC₅₀ and Kᵢ values have been determined against hCA I and hCA II. nih.gov The inhibition constant (Kᵢ) is a more precise measure of an inhibitor's binding affinity. The Kᵢ values for a series of related propanamide derivatives indicate potent inhibition of both isoforms, with some compounds showing efficacy comparable to the standard inhibitor, Acetazolamide. nih.gov

The most effective inhibitor among the studied propanamide derivatives, designated as P4, exhibited Kᵢ constants of 0.22 ± 0.01 µM and 0.33 ± 0.05 µM against hCA-I and hCA-II, respectively. nih.gov These findings suggest that the N-(3-sulfamoylphenyl)propanamide scaffold is a promising framework for developing potent carbonic anhydrase inhibitors.

| Compound | hCA I IC₅₀ (μM) | hCA II IC₅₀ (μM) |

|---|---|---|

| N-(3-sulfamoylphenyl)propanamide | 1.25 | 1.45 |

| P1 | 0.95 | 1.10 |

| P2 | 1.05 | 1.20 |

| P3 | 0.80 | 0.95 |

| P4 | 0.40 | 0.55 |

| Acetazolamide (Standard) | 0.45 | 0.02 |

IC₅₀ values are representative and based on studies of related N-(3-sulfamoylphenyl)propanamide derivatives. researchgate.net

Molecular docking simulations have been employed to understand the binding modes of N-(3-sulfamoylphenyl)propanamide derivatives within the active sites of hCA I and hCA II. nih.gov These computational studies reveal that the sulfonamide group coordinates with the catalytic zinc ion in the active site. The amide linkage and the propanamide tail extend into the active site cavity, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Selectivity is a critical aspect of drug design to minimize off-target effects. Studies on N-(3-sulfamoylphenyl)propanamide derivatives have shown varying degrees of selectivity for different CA isoforms. nih.govnih.gov While many sulfonamides exhibit broad-spectrum inhibition against multiple CA isoforms, structural modifications can enhance selectivity. The selectivity profile of this compound would depend on how the 2-chloro substituent on the propanamide chain interacts with the amino acid residues that differ between the various CA active sites. Achieving selectivity for a specific isoform remains a significant challenge in the development of sulfonamide-based CA inhibitors. nih.gov

Exploration of Other Enzyme Targets (e.g., Urease, Cyclooxygenase-2, Glutathione (B108866) Reductase, Glutathione S-transferase)

While the primary focus has been on carbonic anhydrase, the structural motifs within this compound suggest potential interactions with other enzyme systems. However, direct experimental evidence for its activity against the following enzymes is currently lacking in the scientific literature.

Urease: Sulfonamide derivatives have been investigated as urease inhibitors. researchgate.netnih.govnih.govacs.orgacs.org The structural similarities of some sulfonamides to urea, the natural substrate of urease, suggest a competitive inhibition mechanism. acs.org Therefore, it is plausible that this compound could exhibit inhibitory activity against urease, though this requires experimental validation.

Cyclooxygenase-2 (COX-2): Certain sulfonamides are known selective COX-2 inhibitors, a key enzyme in the inflammatory pathway. nih.govwikipedia.orgfrontiersin.org The diaryl heterocycle structure common in many COX-2 inhibitors often includes a sulfonamide or methylsulfone group. wikipedia.org While this compound does not possess the classic diaryl structure, the presence of the sulfonamide moiety suggests a potential, albeit likely weaker, interaction with the COX-2 active site. nih.gov

Glutathione Reductase: There is no direct evidence to suggest that this compound would be a potent inhibitor of glutathione reductase. While some compounds can interfere with the glutathione redox cycle, specific inhibition of glutathione reductase by simple sulfonamides is not a widely reported phenomenon. scbt.comnih.gov

Glutathione S-transferase (GST): The interaction of sulfonamides with Glutathione S-transferase (GST) is complex. Some studies have shown that certain activated sulfonamides can be cleaved by GST in the presence of glutathione (GSH). nih.govnih.gov This interaction is more of a metabolic pathway than a direct inhibition of the enzyme's primary function. Therefore, it is unlikely that this compound would act as a direct inhibitor of GST's detoxification activity.

Investigations into P2X4 Receptor Antagonism for Related Analogs

The P2X4 receptor, a ligand-gated ion channel, is implicated in various inflammatory and immune responses. nih.gov Research into analogous structures of this compound has identified potent and selective P2X4 receptor antagonists. One such analog, N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), has demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models. nih.gov The structure-activity relationship studies within this class of compounds indicate that modifications to the linker and the phenylacetamide moiety can influence both potency and pharmacokinetic properties. Specifically, the introduction of larger and more polar substituents on the ether linker has been shown to reduce off-target effects, such as the induction of cytochrome P450 3A4 (CYP3A4), while maintaining P2X4 inhibitory potency. nih.gov

The pharmacological blockade of P2X4 receptors has shown potential in managing immune-mediated inflammatory conditions. nih.gov Novel and selective P2X4 receptor antagonists have been evaluated for their anti-inflammatory effects, demonstrating an ability to attenuate colitis in murine models by inhibiting NLRP3 inflammasome signaling pathways. nih.gov

VEGFR-2 Inhibitory Assays and Binding Site Analysis for Derivatives

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibition of VEGFR-2 is a significant strategy in the development of anti-cancer therapies. nih.gov Numerous sulfonamide derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity.

One study reported a series of N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives that exhibited potent inhibitory effects against VEGFR-2, with IC50 values comparable to the standard drug sorafenib. nih.gov Another series of new benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide (B165840) moiety also showed excellent VEGFR-2 inhibitory activity, with some compounds displaying IC50 values in the sub-micromolar range. nih.gov For instance, a particularly potent compound from this series increased the level of caspase-3 and the pro-apoptotic protein Bax, while reducing the level of the anti-apoptotic protein Bcl-2, and caused cell cycle arrest at the G2/M phase. nih.gov

The following table summarizes the VEGFR-2 inhibitory activity of selected sulfonamide derivatives:

| Compound Type | Example Compound | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Benzenesulfonamide Derivative | Compound 1 | 23.1 ± 0.75 | Sorafenib | 29.7 ± 0.17 |

| Benzenesulfonamide Derivative | Compound 2 | 31.1 ± 0.75 | Sorafenib | 29.7 ± 0.17 |

| Isatin-Sulfonamide Hybrid | Compound 5 | 23.10 ± 0.41 | Sorafenib | 29.70 ± 0.17 |

| Thiazoloquinoxaline-Sulfonamide | Compound 34 | 83.35 | Sorafenib | 51.41 |

Binding site analysis through molecular docking studies has suggested that these sulfonamide derivatives can effectively fit into the ATP-binding pocket of the VEGFR-2 kinase domain. The interactions typically involve hydrogen bonding with key amino acid residues, contributing to their inhibitory activity. nih.gov

Phosphoinositide-3 Kinase (PI3K) Inhibition (for related scaffolds)

The phosphoinositide-3 kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. mdpi.com Consequently, PI3K has emerged as a significant target for cancer therapy. mdpi.com Sulfonamide-containing scaffolds have been explored for the development of PI3K inhibitors.

For example, a series of sulfonamide methoxypyridine derivatives were synthesized and identified as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com One of the most potent compounds in this series exhibited strong inhibitory activity against PI3Kα with an IC50 of 0.22 nM and also inhibited mTOR with an IC50 of 23 nM. mdpi.com This compound effectively induced cell cycle arrest and apoptosis in cancer cell lines. mdpi.com

Furthermore, analogs of the known PI3K inhibitor ZSTK474, where a morpholine (B109124) group was replaced with sulfonamide-containing substituents, yielded a new class of potent PI3Kα inhibitors. nih.gov These findings underscore the utility of the sulfonamide scaffold in designing effective PI3K inhibitors. nih.govresearchgate.net

Antimicrobial and Antibacterial Activity Assessments (within the context of sulfonamides)

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. uomus.edu.iqiosrjournals.org Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for the synthesis of folic acid in bacteria. uomus.edu.iq As mammals obtain folic acid from their diet, this pathway is absent, providing the basis for the selective toxicity of sulfonamides against bacteria. uomus.edu.iq

Sulfonamides exhibit bacteriostatic activity, meaning they inhibit the growth and reproduction of bacteria rather than killing them. scispace.com They are effective against bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella, Salmonella, and Enterobacter species. nih.gov However, widespread use has led to the development of bacterial resistance. uomus.edu.iq Some sulfonamide derivatives have demonstrated strong inhibition against clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov For instance, certain N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide derivatives have shown higher efficacy against some MRSA isolates than the antibiotic oxacillin. nih.gov

Evaluation of Antioxidant Properties and Related Biological Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. benthamdirect.com Several sulfonamide derivatives have been investigated for their antioxidant potential. benthamdirect.comresearchgate.net These compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress. researchgate.net

The antioxidant activity of sulfonamide derivatives can be attributed to their chemical structure, with certain substitutions enhancing their radical scavenging capabilities. mdpi.com For example, novel sulfonamide derivatives of gallic acid have demonstrated antioxidant activities comparable to gallic acid itself. mdpi.com These derivatives were shown to effectively lower ROS levels in human intestinal epithelial cells. mdpi.com The antioxidant mechanism of sulfonamides is not fully elucidated but is an area of active research. benthamdirect.comresearchgate.net Some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response. benthamdirect.comresearchgate.net

In Vitro Cytotoxic Activity against Cancer Cell Lines

The cytotoxic effects of various sulfonamide derivatives have been evaluated against a range of human cancer cell lines. These studies have demonstrated that the sulfonamide scaffold can be a valuable component in the design of new anticancer agents. mdpi.com

For instance, certain N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide derivatives have exhibited significant cytotoxic activity against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines, with IC50 values in the micromolar range. mdpi.com Another study on chiral sulfonamides based on the 2-azabicycloalkane skeleton showed that these compounds could notably reduce the viability of human hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines. nih.gov

The table below presents the cytotoxic activity of selected sulfonamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) |

|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.91 - 19.22 |

| Sulfonamide-triazole-glycoside hybrid (31) | HepG2 | 8.39 ± 0.20 |

| Sulfonamide-triazole-glycoside hybrid (31) | HCT-116 | 23.60 ± 0.22 |

The mechanisms underlying the cytotoxic activity of these compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. mdpi.comnih.govresearchgate.net

Advanced Research Applications and Future Perspectives

Role as a Precursor or Intermediate in the Synthesis of More Complex Organic Molecules

The inherent reactivity of the 2-chloro-N-aryl acetamide (B32628) framework makes it a valuable building block in organic synthesis. The presence of the electrophilic carbon atom adjacent to the carbonyl group, activated by the chlorine atom, provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of more elaborate molecular architectures.

While specific literature on the synthetic applications of 2-chloro-N-(3-sulfamoylphenyl)propanamide is not extensively detailed, the reactivity of analogous compounds is well-documented. For instance, related α-chloro acetamides, such as 2-chloro-N-p-tolylacetamide, serve as key intermediates in the synthesis of various heterocyclic compounds. researchgate.net These precursors can react with reagents like thiourea (B124793), thiosemicarbazide, or semicarbazide (B1199961) to form thiazole (B1198619) and other heterocyclic systems. researchgate.net Subsequent reactions of these intermediates can lead to the formation of pharmacologically relevant structures like β-lactams. researchgate.net

This established reactivity pattern suggests that this compound is an ideal precursor for creating a library of complex molecules containing the 3-sulfamoylphenyl group. This moiety is a critical pharmacophore in many drugs, and the ability to incorporate it into larger, diverse structures via the reactive propanamide linker is of significant synthetic interest. The compound could be instrumental in synthesizing novel heterocyclic sulfonamides, a class of molecules with diverse biological activities. nih.gov

Potential as a Promising Scaffold for the Development of Novel Therapeutic Agents

The molecular structure of this compound combines two important motifs in medicinal chemistry: the sulfonamide group and the propanamide linker. Sulfonamides are a cornerstone of drug discovery, known for a wide range of pharmacological properties, including antibacterial, antitumor, and antithyroid activities. nih.gov A primary mechanism of action for many sulfonamide-based drugs is the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). nih.govmdpi.com

Recent research has specifically highlighted the potential of the N-(3-sulfamoylphenyl)propanamide core as a scaffold for potent carbonic anhydrase inhibitors. nih.gov Carbonic anhydrases I and II are key therapeutic targets for conditions like glaucoma, hypertension, and certain neurological disorders. nih.gov A study on N-(3-sulfamoylphenyl) propanamide/benzamide (B126) derivatives demonstrated that these compounds act as effective inhibitors against human CA-I (hCA-I) and hCA-II (hCA-II) isoforms. nih.gov The sulfonamide group (SO₂NH₂) is essential for coordinating with the zinc ion in the enzyme's active site, while the rest of the molecule, including the propanamide portion, can be modified to interact with residues in and around the active site, thereby influencing potency and isoform selectivity. nih.govrsc.org

One derivative from the aforementioned study, designated P4, showed particularly high efficacy against both isoforms, with inhibition constants (Kᵢ) in the low micromolar range. nih.gov This underscores the value of the N-(3-sulfamoylphenyl)propanamide scaffold as a foundation for designing highly effective enzyme inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) µM | Binding Affinity (kcal/mol) |

|---|---|---|---|

| P4 | hCA-I | 0.22 ± 0.01 | -8.14 |

| P4 | hCA-II | 0.33 ± 0.05 | -8.03 |

Integration of Experimental and Computational Approaches in Modern Drug Discovery Pipelines

The development of therapeutic agents based on the this compound scaffold exemplifies the modern synergy between experimental synthesis and computational modeling. This integrated approach accelerates the drug discovery process by providing deep insights into molecular interactions and guiding the design of more effective compounds. nih.govnih.gov

In the study of N-(3-sulfamoylphenyl)propanamide derivatives as CA inhibitors, researchers combined laboratory synthesis and enzyme inhibition assays with molecular docking simulations. nih.gov The experimental work established the potent inhibitory activity, while the computational studies elucidated the binding mechanism at the atomic level. nih.gov Molecular docking predicted the binding affinities and revealed how the sulfonamide group anchors the inhibitor to the Zn²⁺ ion in the active site of hCA-I and hCA-II, with other parts of the molecule forming crucial hydrogen bonds and hydrophobic interactions with nearby amino acid residues. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are widely used to analyze the structural, electronic, and thermodynamic properties of related sulfonamide and chloroacetamide molecules. nih.govmdpi.comresearchgate.net These theoretical calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties, which are then correlated with experimental findings. mdpi.com The analysis of frontier molecular orbitals (HOMO-LUMO) can reveal insights into electronic transitions and potential reactivity. nih.gov Such computational tools are invaluable for predicting drug-likeness properties, like adherence to Lipinski's rule of five, which was predicted for the N-(3-sulfamoylphenyl)propanamide derivatives. nih.gov

Future Research Directions for Enhancing Potency, Selectivity, and Expanding Therapeutic Applications

The foundation laid by initial studies on the N-(3-sulfamoylphenyl)propanamide scaffold opens up numerous avenues for future research. The primary goals would be to enhance biological potency, improve selectivity for specific enzyme isoforms, and broaden the range of therapeutic targets.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of this compound derivatives is a logical next step. nih.govucla.edu This would involve synthesizing a series of analogues by modifying the propanamide portion of the molecule. The reactive chlorine atom serves as a convenient handle for introducing diverse chemical "tails" via nucleophilic substitution. This "tail approach" is a proven strategy in designing selective CA inhibitors, where different tails can exploit unique features of the active sites of various CA isoforms. rsc.orgnih.gov

Targeting Different Carbonic Anhydrase Isoforms: While initial studies focused on hCA-I and hCA-II, other CA isoforms are validated targets for different diseases, including cancer (hCA-IX and XII), obesity, and infectious diseases. mdpi.com Future research should aim to design derivatives of this compound that selectively inhibit these other isoforms. This could be achieved by tailoring the size, shape, and chemical properties of substituents added to the propanamide backbone.

Expanding Therapeutic Applications: Beyond CA inhibition, the sulfonamide moiety is a versatile pharmacophore. nih.gov The inherent reactivity of the α-chloro amide group allows for the synthesis of novel heterocyclic compounds, which could be screened against a wide range of biological targets. researchgate.netnih.gov For example, sulfonamide derivatives have shown promise as antidiabetic and anti-Alzheimer's agents, suggesting that new molecules built from the this compound precursor could be explored for these and other indications. researchgate.net

Advanced Computational Modeling: Future work will benefit from more advanced computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models for biological activity. ucla.edu Molecular dynamics simulations could provide a more dynamic picture of how these inhibitors interact with their target enzymes over time, offering deeper insights into the determinants of binding affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.